molecular formula C23H26N2O4 B4883564 ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate

ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate

Cat. No.: B4883564
M. Wt: 394.5 g/mol
InChI Key: YLIJHIRSZLDIJM-UHFFFAOYSA-N
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Description

Ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate is an organic compound that belongs to the class of tryptophan derivatives This compound is characterized by the presence of an ethyl ester group, a tryptophan moiety, and a 2,5-dimethylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate typically involves the following steps:

    Formation of 2,5-dimethylphenoxyacetyl chloride: This is achieved by reacting 2,5-dimethylphenol with thionyl chloride under reflux conditions.

    Acylation of tryptophan: The 2,5-dimethylphenoxyacetyl chloride is then reacted with tryptophan in the presence of a base such as triethylamine to form N-[(2,5-dimethylphenoxy)acetyl]tryptophan.

    Esterification: The final step involves the esterification of N-[(2,5-dimethylphenoxy)acetyl]tryptophan with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate can be compared with other tryptophan derivatives such as:

  • N-[(2,5-dimethylphenoxy)acetyl]tryptophan
  • Ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate
  • Ethyl N-[(2,5-dimethylphenoxy)acetyl]glycinate

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-28-23(27)20(12-17-13-24-19-8-6-5-7-18(17)19)25-22(26)14-29-21-11-15(2)9-10-16(21)3/h5-11,13,20,24H,4,12,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIJHIRSZLDIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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